cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Lipophilicity Drug-likeness Physicochemical profiling

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (CAS 35819-77-3) is a synthetic small molecule belonging to the alkyl (4-arylsulfamoyl)phenylcarbamate class. It features a central phenyl ring bearing a cyclohexylsulfamoyl group at the para-position and a cyclohexyl carbamate ester.

Molecular Formula C19H28N2O4S
Molecular Weight 380.5 g/mol
CAS No. 35819-77-3
Cat. No. B14014306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
CAS35819-77-3
Molecular FormulaC19H28N2O4S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3CCCCC3
InChIInChI=1S/C19H28N2O4S/c22-19(25-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)26(23,24)21-16-7-3-1-4-8-16/h11-14,16-17,21H,1-10H2,(H,20,22)
InChIKeyJAOSJNXZQWDHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (CAS 35819-77-3): A Dual-Cyclohexyl Sulfonamide Carbamate with Differentiated Physicochemical Properties


Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (CAS 35819-77-3) is a synthetic small molecule belonging to the alkyl (4-arylsulfamoyl)phenylcarbamate class. It features a central phenyl ring bearing a cyclohexylsulfamoyl group at the para-position and a cyclohexyl carbamate ester. This compound has been assigned the National Cancer Institute identifier NSC112315 and the DSSTox substance ID DTXSID00957222, indicating its entry into preliminary screening pipelines [1]. While its full pharmacological profile remains under-characterized, computed physicochemical properties place it in a favorable drug-like space distinct from both its closest in-class analogs and clinically established antiviral agents [1][2].

Why In-Class Substitution of Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate Is Not Advisable Without Comparative Physicochemical Profiling


Within the alkyl (4-arylsulfamoyl)phenylcarbamate series, seemingly minor structural modifications—such as replacing the cyclohexyl carbamate ester with a linear hexyl chain or expanding the ring to a cycloheptyl group—produce quantifiable shifts in lipophilicity (ΔXLogP3 up to +0.5), conformational flexibility (Δ rotatable bonds up to +4), and molecular bulk (ΔMW up to +14 Da) [1][2][3]. These differences directly impact predicted membrane permeability, metabolic stability, and oral bioavailability, meaning that interchange without direct comparative data risks altering the pharmacokinetic profile and pharmacological outcome. A generic substitution approach that assumes functional equivalence across this class is therefore unjustified.

Quantitative Comparative Evidence: Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate vs. Closest Analogs


Lower Calculated Lipophilicity (XLogP3) vs. Hexyl and Cycloheptyl Analogs Suggests Improved Drug-Likeness

The target compound exhibits a computed XLogP3 of 4.1, which is 0.5 log units lower than both the hexyl analog (XLogP3 = 4.6, CAS 35819-71-7) and the cycloheptyl analog (XLogP3 = 4.6, CAS 35819-78-4) [1][2][3]. In the context of Lipinski's Rule of Five and modern drug-likeness metrics, this lower lipophilicity predicts reduced promiscuous binding to off-target proteins, lower risk of phospholipidosis, and potentially improved aqueous solubility relative to the more lipophilic analogs [4].

Lipophilicity Drug-likeness Physicochemical profiling

Reduced Conformational Flexibility (Fewer Rotatable Bonds) vs. Linear Hexyl Analog Predicts Higher Oral Bioavailability Potential

The target compound possesses 6 rotatable bonds, compared to 10 rotatable bonds in the hexyl analog (CAS 35819-71-7), a difference of 4 rotatable bonds [1][2]. Rotatable bond count has been established as an independent predictor of oral bioavailability, with compounds having ≤10 rotatable bonds demonstrating a statistically significant higher probability of acceptable oral absorption [3]. Both compounds fall within this threshold, but the target compound's lower count suggests a more favorable entropic profile for binding and potentially greater metabolic stability.

Conformational flexibility Oral bioavailability Rotatable bond count

Lower Molecular Weight vs. Cycloheptyl Analog Offers Advantages for Permeability and Synthetic Scalability

With a molecular weight of 380.5 g/mol, the target compound is 14.0 g/mol lighter than the cycloheptyl analog (CAS 35819-78-4, MW = 394.5 g/mol) and 2.0 g/mol lighter than the hexyl analog (MW = 382.5 g/mol) [1][2][3]. This difference is a direct consequence of the cycloheptyl ring expansion adding one methylene unit and another heavy atom. In lead optimization, every reduction in molecular weight is associated with improved passive membrane permeability and reduced complexity for large-scale synthesis.

Molecular weight Permeability Synthetic scalability

Class-Level Antiviral Activity: The (4-Arylsulfamoyl)phenylcarbamate Scaffold Is Validated Against HSV-1 and HSV-2

Krutikov et al. (2016) reported that a series of alkyl (4-arylsulfamoyl)phenylcarbamates—the chemical class to which the target compound belongs—was synthesized in 50–70% yield and screened for biological activity. The series demonstrated high in vitro activity against herpes viruses (HSV-1 and HSV-2) as well as traditional antibacterial activity [1]. In the follow-up study (Part II), QSAR analysis using Hansch and Free-Wilson methods identified a lead compound (pentyl [4-(2,6-dichlorophenylsulfamoyl)phenyl]carbamate) with antiviral activity comparable to acyclovir [2]. The target compound shares the core (4-cyclohexylsulfamoyl)phenylcarbamate pharmacophore present in active analogs.

Antiviral activity Herpes simplex virus Scaffold validation

Synthetic Tractability: Class-Level Yields of 50–70% Support Feasibility for Scale-Up and Derivatization

The alkyl (4-arylsulfamoyl)phenylcarbamate class, including the target compound's structural framework, has been synthesized in consistently moderate to good yields of 50–70% using established synthetic methodologies [1]. This synthetic accessibility benchmark is critical for procurement decisions, as it indicates that the compound can be reliably resynthesized at multi-gram scale for hit-to-lead expansion or as a reference standard, without the yield-limiting steps that often plague more complex chemotypes.

Synthetic yield Scalability Derivatization

Pharmacokinetic Differentiation from Acyclovir: Elevated Lipophilicity Suggests Distinct Membrane Permeability and Tissue Distribution Profile

The target compound (XLogP3 = 4.1) is substantially more lipophilic than the first-line antiviral acyclovir (XLogP3 ≈ -1.56), a difference of approximately 5.7 log units [1][2]. While the two compounds share no structural homology, this physicochemical divergence has direct implications for their pharmacokinetic behavior: acyclovir's low lipophilicity necessitates active transport mechanisms for cellular uptake (primarily via nucleoside transporters), whereas the target compound's higher lipophilicity predicts passive membrane diffusion. This differentiation is relevant for procurement decisions in antiviral research programs seeking compounds with distinct cellular penetration profiles.

Pharmacokinetics Membrane permeability Tissue distribution

Optimal Research and Industrial Application Scenarios for Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate (CAS 35819-77-3)


Antiviral Lead Discovery: HSV-1/HSV-2 Screening Cascade Entry Point

Given the validated class-level antiviral activity of (4-arylsulfamoyl)phenylcarbamates against herpes simplex viruses [1], this compound serves as a logical entry point for screening campaigns targeting HSV-1 and HSV-2. Its lower lipophilicity (XLogP3 4.1) relative to the hexyl and cycloheptyl analogs [2] positions it as the most drug-like congener in the immediate chemical space, making it the preferred choice for initial hit confirmation and profiling.

Physicochemical Benchmarking and Property-Based Lead Optimization

With a well-characterized computed property profile (XLogP3 4.1, TPSA 92.9 Ų, MW 380.5, 6 rotatable bonds) [2], this compound can serve as a reference standard for structure-property relationship (SPR) studies within the sulfonamide carbamate series. Procurement teams building a property-based optimization cascade should select this compound as the central benchmark against which new synthetic derivatives are compared for lipophilic efficiency (LipE), ligand efficiency (LE), and permeability predictions.

Synthetic Methodology Development and Scale-Up Feasibility Studies

The established class-level synthetic yields of 50–70% [1] make this compound a practical substrate for developing and optimizing synthetic routes to (4-arylsulfamoyl)phenylcarbamates. Its dual-cyclohexyl substitution pattern presents an intermediate level of steric challenge that is representative of the broader class, making it suitable as a model substrate for reaction condition screening, catalyst selection, and scalability assessment.

Pharmacokinetic Profiling as a Lipophilic Antiviral Probe

The substantial lipophilicity difference between this compound (XLogP3 4.1) and the standard-of-care antiviral acyclovir (XLogP3 ≈ -1.56) [2] supports its use as a probe molecule in comparative cellular uptake and tissue distribution studies. Researchers investigating the role of passive membrane permeability in antiviral efficacy can use this compound to test hypotheses about penetration into lipophilic compartments—including the blood-brain barrier, skin, and adipose tissue—that are poorly accessed by polar nucleoside analogs.

Quote Request

Request a Quote for cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.